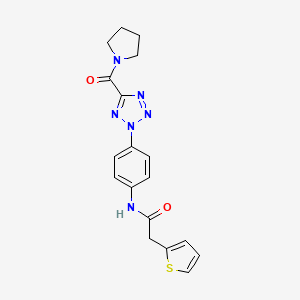
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a pyrrolidine moiety and a tetrazole ring, which are known to influence biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₆O₂S
- Molecular Weight : 382.4 g/mol
- CAS Number : 1396802-07-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
-
Anticancer Activity
- Several studies indicate that this compound exhibits promising anticancer properties. Research published in "Bioorganic & Medicinal Chemistry Letters" highlights its ability to target specific cellular pathways involved in tumor growth and proliferation. The compound may modulate enzyme activities or receptor signaling pathways critical for cancer cell survival and proliferation.
- Anticonvulsant Activity
- Anti-inflammatory Effects
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Enzyme Modulation : The tetrazole ring may facilitate interactions with various enzymes, potentially leading to altered metabolic pathways involved in disease processes.
- Receptor Binding : The compound may bind to specific receptors involved in tumor growth or inflammation, thereby inhibiting their activity and leading to therapeutic effects.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-16(12-15-4-3-11-27-15)19-13-5-7-14(8-6-13)24-21-17(20-22-24)18(26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUKWIPKUNGFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














